![molecular formula C10H19FN2O2 B8240159 tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B8240159.png)
tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a fluorinated piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate typically involves the protection of the amine group in the piperidine ring with a tert-butyl carbamate group. This can be achieved through the reaction of the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the carbamate moiety.
Substitution: The fluorine atom in the piperidine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions at other sites on the molecule .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active molecules. The fluorinated piperidine ring is a common motif in drug design due to its influence on the pharmacokinetic properties of drugs .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors. The carbamate group can act as a protecting group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
- tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
- tert-Butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate
- tert-Butyl carbamate
Uniqueness: tert-Butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate is unique due to its specific stereochemistry and the presence of a fluorine atom in the piperidine ring. This configuration can influence its reactivity and interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIIBGAKGQZLDK-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCNC[C@@H]1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(azetidine-1-carbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B8240081.png)
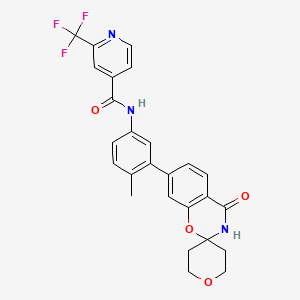
![5-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-2-methyl-phenol](/img/structure/B8240088.png)
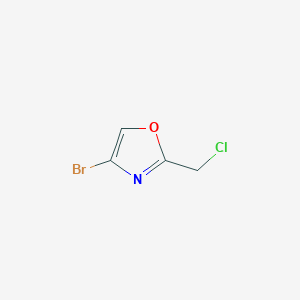
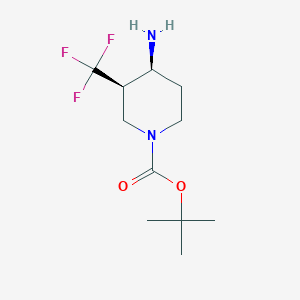
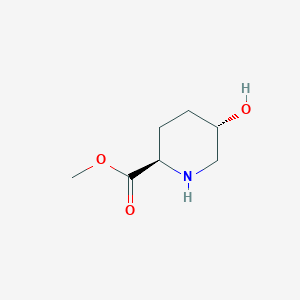
![Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8240131.png)
![3,3-Difluoro-6-azabicyclo[3.1.1]heptane](/img/structure/B8240137.png)
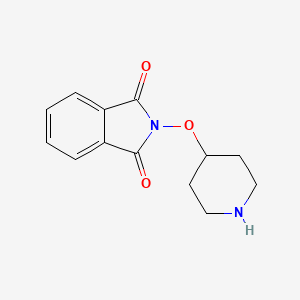
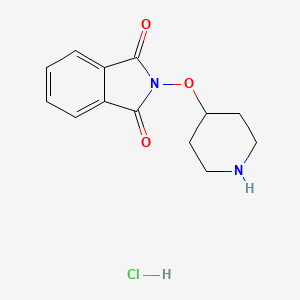
![7-((3AS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8240167.png)
![tert-butyl N-[9-[(3aR,4R,6R,6aR)-6-[(1,3-dioxoisoindol-2-yl)methyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-benzylcarbamate](/img/structure/B8240183.png)
![[(3aR,4R,6R,6aR)-4-[6-(benzylamino)-2-chloropurin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8240190.png)
![[(3aR,4R,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8240197.png)
